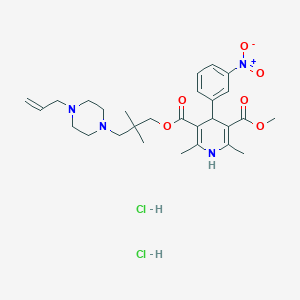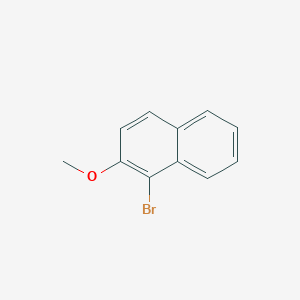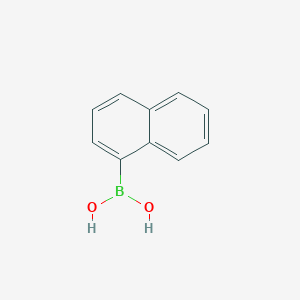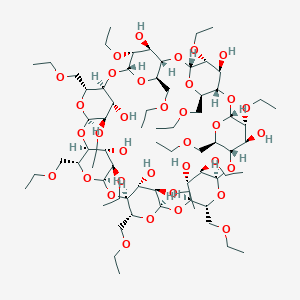
beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt
説明
Synthesis Analysis
The synthesis of beta-Estradiol glucuronides involves the conjugation of estradiol with glucuronic acid, a process that is catalyzed by enzymes known as glucuronosyltransferases. Improved syntheses for the 3-β-D-glucuronides of steroidal sex hormones, including 17β-estradiol, employ catalysis with boron trifluoride diethyl etherate with tetraacetylated glucuronic acid or the corresponding imidate (Werschkun, Gorziza, & Thiem, 1999).
Molecular Structure Analysis
The molecular structure of beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate features the steroidal backbone of estradiol, with the addition of glucuronic acid at the 3 position and a sulfate group at the 17 position. These modifications significantly alter the compound's properties, including its solubility and interaction with biological molecules.
Chemical Reactions and Properties
Beta-Estradiol glucuronides interact with various transporters, including the organic anion-transporting polypeptides (OATPs), which facilitate their cellular uptake. The conjugation of estradiol enhances its affinity for these transporters, playing a crucial role in its biological distribution and excretion (Kanai et al., 1996).
Physical Properties Analysis
The conjugation with glucuronic acid and sulfate increases the hydrophilicity of estradiol, which affects its distribution in the body. This increased solubility in water facilitates the compound's renal excretion and biliary secretion, impacting its overall pharmacokinetic profile.
Chemical Properties Analysis
The chemical modifications of beta-Estradiol glucuronides impact their interactions within the body. For example, estradiol conjugates are known substrates for multidrug resistance-associated protein 2 (Mrp2), influencing their transport across cellular membranes. These interactions are crucial for understanding the metabolism and excretion of estradiol and its derivatives (Gerk, Li, & Vore, 2004).
科学的研究の応用
1. Characterization in Cholestasis Induction
Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt has been characterized for its role in cholestasis induction. Studies show that estradiol-17 beta-D-glucuronide can induce immediate, profound, and reversible inhibition of bile flow, indicating its potential role in hepatic pathology (Meyers et al., 1980).
2. Metabolism by Human Liver Tissue
Research has also focused on how human liver tissue metabolizes 17beta-estradiol, with studies revealing the formation of estrone-3-sulfate and 17 beta-estradiol-3-sulfate as major metabolites. This provides insights into the liver’s preference for sulfurylation as a conjugating mechanism for estradiol and estrone (Hobkirk et al., 1975).
3. Therapeutic Applications in Cholestasis
There is evidence that sodium tauroursodeoxycholate can improve estradiol-17 beta-D-glucuronide induced acute cholestasis, suggesting potential therapeutic applications for this compound in treating drug-induced acute cholestasis (Kinbara et al., 1997).
4. Pharmacokinetics of Estrogens
Further understanding of the pharmacokinetics of estrogens includes the study of how they are metabolized into their sulfate and glucuronide forms. The glucuronide and sulfate forms, such as beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt, have limited cell penetration and are mainly excreted by the kidneys (Lievertz, 1987).
5. Environmental Impact
There is also significant research into the environmental impact of beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt. Studies indicate its presence in wastewater and the challenges in removing estrogenic compounds from environmental systems (Komori et al., 2004).
特性
InChI |
InChI=1S/C24H32O11S.K/c1-24-9-8-14-13-5-3-12(33-23-20(27)18(25)19(26)21(34-23)22(28)29)10-11(13)2-4-15(14)16(24)6-7-17(24)35-36(30,31)32;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSWOHHNKXNEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[K] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32KO11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585146 | |
| Record name | PUBCHEM_16219309 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt | |
CAS RN |
99156-45-3 | |
| Record name | PUBCHEM_16219309 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-Estradiol 3-(β-D-glucuronide) 17-sulfate dipotassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



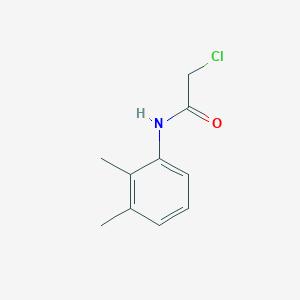

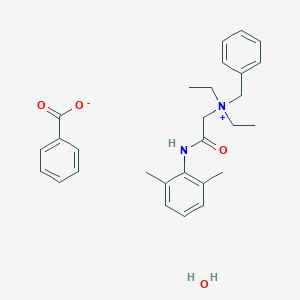
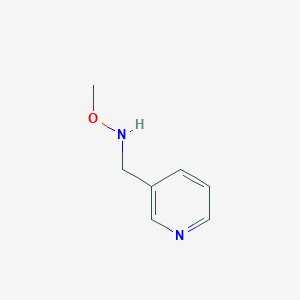
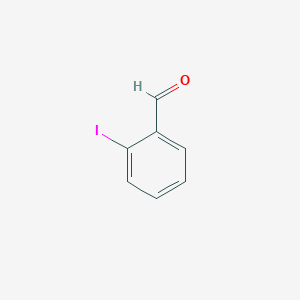
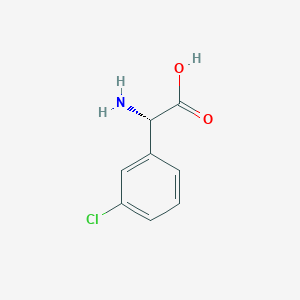
![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
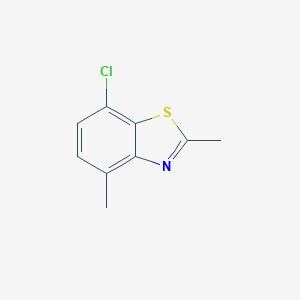
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)
